molecular formula C25H34N4O3S B2772129 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide CAS No. 1189700-03-5

4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide

カタログ番号 B2772129
CAS番号: 1189700-03-5
分子量: 470.63
InChIキー: NRWJYJVOPDDKCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide is a useful research compound. Its molecular formula is C25H34N4O3S and its molecular weight is 470.63. The purity is usually 95%.
BenchChem offers high-quality 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Evaluation

Research in this area often involves the synthesis of sulfonamide-based derivatives, including 1,3,4-oxadiazole compounds, and their subsequent evaluation for various biological activities. For instance, Kavitha et al. (2019) synthesized a novel series of 1,3,4-oxadiazole containing sulfonamide derivatives, evaluating them for antimicrobial, anti-inflammatory, and anti-diabetic activities. These compounds exhibited significant anti-inflammatory activity, with some showing excellent performance compared to standard treatments (Kavitha, Nasarullah, & Kannan, 2019).

Advances in Sulfonamide Hybrids

Sulfonamides have been a focus of pharmaceutical research due to their broad spectrum of biological activities. Ghomashi et al. (2022) discussed the hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties, leading to hybrids with a wide range of biological activities. This research highlights the significance of sulfonamide hybrids in developing new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antimicrobial Activities

The antimicrobial potential of sulfonamide derivatives and their hybrids is another area of interest. Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives, including those with sulfonamide linkages, and evaluated their antimicrobial activities. Some compounds showed good to moderate activities against various test microorganisms, demonstrating the potential of such compounds in antimicrobial therapy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Enzyme Inhibition Studies

Compounds with sulfonamide linkages have also been evaluated for their potential as enzyme inhibitors. Bilginer et al. (2020) designed and synthesized a series of sulfonamides to investigate their inhibitory activities against acetylcholinesterase and carbonic anhydrases. The study found several compounds with promising inhibitory activities, underscoring the therapeutic potential of sulfonamide derivatives in treating conditions associated with these enzymes (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).

Antioxidant Activity

The antioxidant properties of sulfonamide derivatives have also been explored. Padmaja et al. (2014) reported on the synthesis and evaluation of antioxidant activity of a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles). This research demonstrated that certain sulfonamide-linked compounds exhibited higher antioxidant activity compared to their sulfone-linked counterparts, suggesting potential applications in combating oxidative stress-related diseases (Padmaja, Pedamalakondaiah, Sravya, Reddy, & Jyothi Kumar, 2014).

特性

IUPAC Name

N-(3-phenylpropyl)-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3S/c30-25(27-16-7-11-21-9-3-1-4-10-21)22-13-19-28(20-14-22)24-23(12-8-15-26-24)33(31,32)29-17-5-2-6-18-29/h1,3-4,8-10,12,15,22H,2,5-7,11,13-14,16-20H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWJYJVOPDDKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。